molecular formula C18H19F3N4O4S B2354455 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097929-02-5

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2354455
CAS No.: 2097929-02-5
M. Wt: 444.43
InChI Key: NBFOAWKRLJUNEP-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H19F3N4O4S and its molecular weight is 444.43. The purity is usually 95%.
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Biological Activity

The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure

The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a benzodioxine sulfonyl group . This unique combination of functional groups may contribute to its biological activity.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity to target proteins, potentially leading to modulation of their activity.

Antitumor Activity

Research indicates that compounds similar to this one display significant antitumor properties. For instance, derivatives featuring the benzodioxine structure have shown promising results against various cancer cell lines. In vitro studies have demonstrated the ability of related compounds to inhibit cell proliferation effectively.

CompoundCell LineIC50 (μM)Activity
Compound AA549 (Lung)8.78 ± 3.62High
Compound BNCI-H358 (Lung)6.68 ± 15High
Compound CHeLa (Cervical)12.5 ± 0.5Moderate

These findings suggest that the introduction of specific substituents can enhance the antitumor efficacy of benzodioxine derivatives .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds indicate moderate to high antibacterial activity.

PathogenMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

These results support the hypothesis that the benzodioxine framework may contribute to antimicrobial effectiveness through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated the antiproliferative effects of several benzodioxine derivatives on A549 and NCI-H358 cell lines. The results indicated that modifications in the piperazine and pyrimidine moieties significantly influenced antitumor activity, with some compounds exhibiting IC50 values below 10 μM in 2D culture assays, suggesting high potency against lung cancer cells .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various benzodioxine derivatives using broth microdilution methods according to CLSI guidelines. Compounds were tested against standard strains of E. coli and S. aureus, revealing that certain structural modifications led to enhanced antibacterial activity compared to controls .

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-8-28-14/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFOAWKRLJUNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.